molecular formula C8H17NO B13178965 Ethyl[(3-methoxycyclobutyl)methyl]amine

Ethyl[(3-methoxycyclobutyl)methyl]amine

Cat. No.: B13178965
M. Wt: 143.23 g/mol
InChI Key: XQJXZNXMAQVENP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl[(3-methoxycyclobutyl)methyl]amine is a synthetic organic compound belonging to the amine class, characterized by a cyclobutane ring substituted with a methoxy group and an ethyl(methyl)amine chain. This structure incorporates both an amine group, a site of high chemical reactivity, and an ether functional group from the methoxy substituent . Amines are formally derived from ammonia (NH₃) by replacing one or more hydrogen atoms with organic groups . Based on its structure, this compound is classified as a secondary amine, as the nitrogen atom is bonded to two carbon atoms (one ethyl and one methylene group) . As a building block in medicinal chemistry and drug discovery, this amine serves as a key synthon for constructing more complex molecules. The primary and secondary amine groups are highly valuable for synthesizing a wide range of derivatives, including amides, sulfonamides, and Schiff bases, through acylation, sulfonylation, or condensation reactions . The cyclobutyl ring, a less common four-membered carbocycle, is of significant interest in lead optimization programs. Its incorporation into drug candidates can favorably influence the molecule's conformation, metabolic stability, and physicochemical properties . The ether and amine functional groups present in the molecule can engage in hydrogen bonding, which can influence the compound's solubility and its interaction with biological targets . This product is intended for research use only and is not approved for human or veterinary diagnostic or therapeutic applications. Researchers should handle all chemicals with appropriate precautions, using personal protective equipment and working in a well-ventilated fume hood.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H17NO

Molecular Weight

143.23 g/mol

IUPAC Name

N-[(3-methoxycyclobutyl)methyl]ethanamine

InChI

InChI=1S/C8H17NO/c1-3-9-6-7-4-8(5-7)10-2/h7-9H,3-6H2,1-2H3

InChI Key

XQJXZNXMAQVENP-UHFFFAOYSA-N

Canonical SMILES

CCNCC1CC(C1)OC

Origin of Product

United States

Synthetic Methodologies for Ethyl 3 Methoxycyclobutyl Methyl Amine and Its Structural Congeners

Strategic Development of Convergent and Divergent Synthetic Routes for Amine Synthesis

Alkylation-Based Strategies for Constructing the N-[(3-methoxycyclobutyl)methyl]ethanamine Core

Direct alkylation of amines is a classical and straightforward method for the formation of C-N bonds. In the context of Ethyl[(3-methoxycyclobutyl)methyl]amine, this would typically involve the reaction of ethylamine (B1201723) with a suitable electrophile derived from (3-methoxycyclobutyl)methanol.

A common approach is the conversion of the alcohol to a better leaving group, such as a halide (bromide or iodide) or a sulfonate ester (tosylate or mesylate), followed by nucleophilic substitution with ethylamine. However, a significant challenge in the alkylation of primary amines is the potential for overalkylation, leading to the formation of tertiary amines and quaternary ammonium (B1175870) salts. The product of the initial alkylation, a secondary amine, is often more nucleophilic than the starting primary amine, leading to a second alkylation event. To circumvent this, a large excess of the primary amine is often employed to favor mono-alkylation.

Entry Alkylating Agent Amine Base Solvent Typical Yield (%)
1(3-methoxycyclobutyl)methyl bromideEthylamine (excess)K₂CO₃Acetonitrile40-60
2(3-methoxycyclobutyl)methyl tosylateEthylamine (excess)Et₃NDichloromethane (B109758)50-70
3(3-methoxycyclobutyl)methyl iodideEthylamine (excess)NaHCO₃Dimethylformamide55-75

Reductive Amination Pathways Utilizing Carbonyl Precursors of the Cyclobutyl Moiety

Reductive amination is a highly effective and widely used method for the synthesis of amines, which generally avoids the issue of overalkylation encountered in direct alkylation. This two-step, often one-pot, process involves the initial reaction of an aldehyde or ketone with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.

For the synthesis of this compound, the key precursor would be 3-methoxycyclobutanecarbaldehyde. This aldehyde can be condensed with ethylamine to form the corresponding imine, which is then reduced using a variety of reducing agents. Mild reducing agents such as sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are commonly used as they can selectively reduce the iminium ion in the presence of the starting aldehyde.

Entry Aldehyde Amine Reducing Agent Solvent Typical Yield (%)
13-methoxycyclobutanecarbaldehydeEthylamineNaBH(OAc)₃Dichloromethane75-90
23-methoxycyclobutanecarbaldehydeEthylamineNaBH₃CNMethanol (B129727)70-85
33-methoxycyclobutanecarbaldehydeEthylamineH₂/Pd-CEthanol80-95

Multicomponent Reaction Approaches for Expedited Synthesis of Substituted Amines

Multicomponent reactions (MCRs) are powerful synthetic tools wherein three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the reactants. MCRs are highly convergent and atom-economical, offering a rapid and efficient route to complex molecules from simple starting materials. While a specific MCR for the direct synthesis of this compound is not prominently described, analogous reactions such as the Mannich reaction or Ugi reaction could be conceptually applied to generate structural congeners. For instance, a Mannich-type reaction could potentially involve an enolizable carbonyl compound, an amine, and a non-enolizable aldehyde to construct a β-amino carbonyl compound, which could then be further elaborated.

Advanced Catalytic Systems in the Formation of this compound

Modern synthetic chemistry heavily relies on the use of catalysts to achieve high efficiency, selectivity, and functional group tolerance. The formation of C-N bonds has been significantly advanced through the development of novel transition metal and organocatalytic systems.

Transition Metal-Catalyzed Coupling Reactions for C-N Bond Formation

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have revolutionized the synthesis of arylamines and are increasingly being extended to the formation of alkylamines. This methodology allows for the coupling of an amine with an alkyl halide or pseudohalide. For the synthesis of this compound, this could involve the reaction of (3-methoxycyclobutyl)methyl bromide with ethylamine in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. The choice of ligand is crucial for the success of these reactions, with bulky, electron-rich phosphines often providing the best results by promoting the key steps of oxidative addition and reductive elimination in the catalytic cycle.

Entry Alkyl Halide Amine Catalyst Ligand Base Typical Yield (%)
1(3-methoxycyclobutyl)methyl bromideEthylaminePd₂(dba)₃XPhosLHMDS60-80
2(3-methoxycyclobutyl)methyl tosylateEthylaminePd(OAc)₂RuPhosCs₂CO₃65-85

Organocatalytic Enantioselective and Diastereoselective Approaches to Amine Derivatives

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool for asymmetric synthesis. Chiral organocatalysts can be used to control the stereochemical outcome of reactions, leading to the formation of enantioenriched products. For the synthesis of chiral derivatives of this compound, where the cyclobutane (B1203170) ring may contain additional stereocenters, organocatalytic methods offer a promising approach.

For instance, an enantioselective reductive amination could be achieved using a chiral Brønsted acid catalyst, such as a derivative of phosphoric acid, to protonate the imine intermediate and create a chiral environment, thereby directing the nucleophilic attack of the hydride reducing agent. Similarly, organocatalytic methods for the asymmetric construction of the cyclobutane ring itself, followed by functional group manipulations to introduce the aminomethyl side chain, represent a viable strategy for accessing enantiomerically pure analogs.

Exploration of Stereoselective Synthetic Pathways for Chiral this compound Analogues

The creation of chiral analogues of this compound necessitates precise control over the stereochemical configuration of both the cyclobutane ring and the amine linkage. This can be approached through two key strategies: the enantioselective formation of the 3-methoxycyclobutyl core and the diastereoselective introduction of the N-ethylaminomethyl side chain.

Enantioselective Introduction of the 3-Methoxycyclobutyl Stereocenter

The asymmetric synthesis of the 3-methoxycyclobutyl moiety is a critical step in producing enantiomerically pure final products. Several modern synthetic strategies can be employed to achieve this, including asymmetric cycloadditions and the use of chiral building blocks.

One prominent method involves the asymmetric [2+2] cycloaddition of a ketene (B1206846) acetal (B89532) with an appropriate alkene, catalyzed by a chiral Lewis acid. This approach allows for the direct formation of the cyclobutane ring with high enantioselectivity. For instance, the reaction of a silyl (B83357) ketene acetal with a vinyl ether in the presence of a chiral copper or scandium catalyst can yield a cyclobutanone (B123998) precursor with a well-defined stereocenter. Subsequent reduction and methylation of the hydroxyl group would then furnish the desired 3-methoxycyclobutyl intermediate.

Another viable strategy is the chiral resolution of a racemic mixture of a 3-methoxycyclobutane precursor, such as 3-methoxycyclobutanecarboxylic acid. This can be accomplished through the formation of diastereomeric salts with a chiral amine, followed by fractional crystallization. While effective, this method is often less efficient than asymmetric synthesis as it results in a theoretical maximum yield of 50% for the desired enantiomer.

A third approach relies on the use of chiral pool starting materials . For example, a commercially available chiral cyclobutane derivative could be chemically modified to introduce the methoxy (B1213986) group at the 3-position. This strategy leverages the inherent chirality of the starting material to produce the desired enantiomerically pure intermediate.

MethodKey Reagents/CatalystsTypical Enantiomeric Excess (ee)AdvantagesDisadvantages
Asymmetric [2+2] CycloadditionChiral Lewis Acids (e.g., Cu(II)-Box, Sc(III)-PyBox)>90%High enantioselectivity, direct formation of cyclobutane ringSubstrate-dependent, catalyst cost
Chiral ResolutionChiral resolving agents (e.g., (R)-1-phenylethylamine)Up to 99%Applicable to a wide range of substratesTheoretical 50% yield limit, can be labor-intensive
Chiral Pool SynthesisReadily available chiral precursors>98%High enantiopurityLimited availability of suitable starting materials

Diastereoselective Control in the Formation of the Amine Linkage

With the chiral 3-methoxycyclobutyl core in hand, the subsequent introduction of the ethylaminomethyl side chain must be controlled to achieve the desired diastereomer. A common and effective method for this transformation is diastereoselective reductive amination .

This process typically involves the conversion of a chiral 3-methoxycyclobutanecarboxylic acid derivative into the corresponding aldehyde, (3-methoxycyclobutyl)carbaldehyde. This aldehyde can then be reacted with ethylamine to form an intermediate imine, which is subsequently reduced in situ to the target secondary amine. The choice of reducing agent can significantly influence the diastereoselectivity of the reaction. Bulky reducing agents, such as sodium triacetoxyborohydride (STAB), are often preferred as they can favor the approach of the hydride from the less sterically hindered face of the imine, leading to a higher diastereomeric excess (de).

The stereochemical outcome is dependent on the relative orientation of the substituents on the cyclobutane ring, which dictates the facial bias of the imine intermediate.

PrecursorReagentsReducing AgentTypical Diastereomeric Ratio (dr)
(3-methoxycyclobutyl)carbaldehydeEthylamineSodium triacetoxyborohydrideUp to 95:5
(3-methoxycyclobutyl)carbaldehydeEthylamineSodium cyanoborohydride80:20 to 90:10
(3-methoxycyclobutyl)carbaldehydeEthylamineCatalytic Hydrogenation (e.g., H₂, Pd/C)Variable, often lower selectivity

Optimization of Synthetic Conditions for High Yield and Purity of this compound

Achieving high yield and purity in the synthesis of this compound requires careful optimization of several reaction parameters, from the initial formation of the cyclobutane ring to the final purification of the amine product.

In the reductive amination step, the reaction conditions can be fine-tuned to maximize the yield and minimize the formation of byproducts, such as the tertiary amine resulting from over-alkylation. The stoichiometry of the reactants is crucial; using a slight excess of the aldehyde relative to the amine can help to drive the reaction to completion while minimizing unreacted amine. The reaction temperature and time also play a significant role. Lower temperatures often favor higher diastereoselectivity, while prolonged reaction times can lead to byproduct formation.

The choice of solvent can also impact the reaction outcome. Aprotic solvents such as dichloromethane (DCM) or tetrahydrofuran (B95107) (THF) are commonly used for reductive aminations with borohydride-based reagents.

Purification of the final product is critical to obtain high-purity this compound. Due to the basic nature of the amine, standard silica (B1680970) gel chromatography can sometimes be challenging. biotage.com In such cases, using an amine-functionalized silica gel or treating the standard silica gel with a small amount of a volatile amine like triethylamine (B128534) can improve the separation and recovery of the product. biotage.com Alternatively, purification can be achieved by forming a salt of the amine, such as the hydrochloride or tartrate salt, which can often be purified by recrystallization. The free amine can then be liberated by treatment with a base.

ParameterConditionEffect on YieldEffect on Purity
Stoichiometry 1.1 eq. aldehyde : 1.0 eq. amineIncreasesMinimizes unreacted amine
Reducing Agent Sodium triacetoxyborohydrideHighHigh selectivity for secondary amine
Temperature 0 °C to room temperatureGenerally highHigher selectivity at lower temperatures
Solvent DichloromethaneGoodInert, easy to remove
Purification Method Amine-functionalized silica gel chromatographyHigh recoveryExcellent separation from non-basic impurities
Purification Method Salt formation and recrystallizationCan be highVery high purity achievable

Analytical Methodologies for the Quantitative and Qualitative Assessment of Ethyl 3 Methoxycyclobutyl Methyl Amine

Advanced Chromatographic Techniques for Separation and Quantification in Complex Matrices

Chromatographic methods are fundamental for separating Ethyl[(3-methoxycyclobutyl)methyl]amine from impurities and complex sample matrices, enabling accurate quantification.

Gas chromatography is a powerful technique for the analysis of volatile compounds like amines; however, their polar and basic nature can lead to challenges such as poor peak shape (tailing) due to interaction with active sites on the column. labrulez.comresearchgate.net To overcome this, specialized deactivated columns or derivatization of the amine are common strategies. labrulez.comresearchgate.netepa.gov For a secondary amine like this compound, derivatization with reagents such as pentafluorobenzoyl chloride can improve volatility and chromatographic performance. mdpi.com

GC coupled with Mass Spectrometry (MS) provides both separation and structural information, making it a definitive tool for identification. The mass spectrometer fragments the eluted compound into characteristic ions, providing a fingerprint for identification. Care must be taken in solvent selection, as reactive solvents like methanol (B129727) can sometimes lead to on-column methylation of secondary amines, creating analytical artifacts. oup.comnih.gov

Below is a hypothetical GC-MS method for the analysis of this compound.

Parameter Condition
GC Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Temperature 250 °C
Oven Program 60 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
Carrier Gas Helium, constant flow at 1.2 mL/min
MS Ion Source Electron Ionization (EI) at 70 eV
MS Quadrupole Temp 150 °C
MS Source Temp 230 °C
Scan Range 40-400 m/z

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of non-volatile or thermally fragile compounds and is widely used in the pharmaceutical industry for impurity profiling. diplomatacomercial.comemerypharma.commedwinpublishers.com For amines, reversed-phase HPLC is a common approach, utilizing a C8 or C18 stationary phase. An acidic mobile phase modifier, such as trifluoroacetic acid (TFA) or formic acid, is typically added to protonate the amine, which improves peak shape and retention.

HPLC with UV detection is suitable for quantitative analysis and for establishing the purity profile by separating the main compound from any synthesis-related impurities or degradation products. medwinpublishers.com The International Conference on Harmonisation (ICH) provides guidelines on the identification and qualification of impurities, often requiring characterization for any impurity present above a 0.1% threshold. nih.gov

A representative HPLC method for purity profiling of this compound is detailed in the table below.

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm
Injection Volume 10 µL

Ion Chromatography (IC) is a highly sensitive method for the determination of ionic species, including amines, which are basic and exist as cations in acidic or neutral solutions. thermofisher.com IC with suppressed conductivity detection is a well-established technique for quantifying amines at trace levels (µg/L to mg/L). thermofisher.com This method offers excellent selectivity, especially in complex matrices where high concentrations of other ions like sodium and ammonium (B1175870) could interfere. nih.govsigmaaldrich.com

The technique involves separating the cationic amine on a cation-exchange column followed by a suppressor that reduces the background conductivity of the eluent, thereby enhancing the signal-to-noise ratio for the analyte. sigmaaldrich.com This makes IC particularly valuable for applications such as monitoring trace levels of amines in high-purity water for the semiconductor or power plant industries, or in environmental samples. thermofisher.comsigmaaldrich.com

Typical conditions for the trace-level analysis of this compound using IC are outlined below.

Parameter Condition
Column Cation-exchange column (e.g., Dionex IonPac CS17 or similar)
Eluent Methanesulfonic acid gradient
Flow Rate 0.5 mL/min
Detection Suppressed Conductivity
Suppressor Cation Self-Regenerating Suppressor
Sample Preparation Dilution in ultrapure water, filtration through 0.2 µm filter

Spectroscopic Characterization for Definitive Structural Elucidation

Spectroscopic techniques are indispensable for the unambiguous confirmation of the chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of a compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom. For this compound, the ¹H NMR spectrum would show distinct signals for the protons on the ethyl group, the methylene (B1212753) bridge, the methoxy (B1213986) group, and the cyclobutane (B1203170) ring. nih.govdocbrown.info The protons on the cyclobutane ring, in particular, would exhibit complex splitting patterns due to their rigid arrangement. researchgate.net Techniques like COSY and HSQC would be used to establish connectivity between protons and carbons.

The table below presents the predicted ¹H and ¹³C NMR chemical shifts for this compound.

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
CH₃ (ethyl)~1.1 (triplet)~15
CH₂ (ethyl)~2.6 (quartet)~48
CH₂ (bridge)~2.5 (doublet)~55
CH (cyclobutyl, methine)~2.2 (multiplet)~40
CH₂ (cyclobutyl)~1.8-2.0 (multiplet)~30
CH (cyclobutyl, C-O)~3.8 (multiplet)~80
OCH₃ (methoxy)~3.3 (singlet)~57
NH~1.5 (broad singlet)N/A

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound (C₈H₁₇NO), the expected exact mass of the protonated molecular ion [M+H]⁺ can be calculated with high precision.

Furthermore, the fragmentation pattern observed in the mass spectrum provides corroborating structural evidence. For secondary amines, a characteristic fragmentation pathway is alpha-cleavage, which is the breaking of the carbon-carbon bond adjacent to the nitrogen atom. This results in the formation of stable iminium ions. The base peak in the spectrum of a secondary amine is often the result of this alpha-cleavage. docbrown.infonist.gov

The predicted HRMS data and major fragmentation pathways are summarized below.

Ion Formula Calculated Exact Mass (m/z) Description
[M+H]⁺[C₈H₁₈NO]⁺144.1383Protonated Molecular Ion
Fragment 1[C₇H₁₄N]⁺112.1121Loss of methoxy radical (•OCH₃)
Fragment 2[C₅H₁₂N]⁺86.0964Alpha-cleavage: loss of cyclobutyl radical
Fragment 3[C₄H₁₀N]⁺72.0808Alpha-cleavage: loss of 3-methoxycyclobutyl radical

Derivatization Strategies for Enhanced Analytical Performance of Amine Functional Groups

The quantitative and qualitative assessment of this compound, a secondary amine, often necessitates derivatization prior to analysis. This chemical modification is employed to overcome inherent challenges associated with the analysis of small, polar, and often non-volatile amines. Derivatization can enhance detectability, improve chromatographic resolution, and increase the thermal stability of the analyte. researchgate.net The choice of a derivatization reagent is contingent upon the analytical technique being employed, such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), and the specific detector in use. rsc.orggcms.cz

For HPLC analysis, derivatization typically involves the introduction of a chromophoric or fluorophoric tag to the amine molecule. libretexts.org This is particularly useful for detectors like UV-Visible or fluorescence detectors. Since aliphatic amines, including this compound, lack significant UV absorption or fluorescence, derivatization is a crucial step to achieve high sensitivity and selectivity. thermofisher.comhelsinki.fi Pre-column derivatization, where the reaction occurs before the sample is injected into the HPLC system, is a common approach that can also reduce the polarity of the amine, making it more compatible with reverse-phase HPLC columns. rsc.org

In the context of GC analysis, derivatization serves to increase the volatility and thermal stability of the amine, preventing peak tailing and improving chromatographic separation. researchgate.net Common derivatization techniques for amines in GC include silylation, acylation, and alkylation. jfda-online.com The introduction of these functional groups masks the active hydrogens on the amine, reducing interactions with the stationary phase and improving peak shape. researchgate.net

Several reagents are available for the derivatization of secondary amines. The selection of the appropriate reagent depends on the reactivity of the amine, the desired properties of the derivative, and the analytical instrumentation. rsc.orgthermofisher.com For instance, reagents that react with both primary and secondary amines are often employed for broader applicability. rsc.orglibretexts.org

Interactive Table: Common Derivatizing Agents for Secondary Amines

Derivatizing Agent Analytical Technique Functional Group Targeted Advantages
9-Fluorenylmethoxycarbonyl chloride (FMOC-Cl) HPLC-UV/Fluorescence Primary and Secondary Amines Forms stable derivatives with strong UV absorption and fluorescence, mild reaction conditions. researchgate.netthermofisher.com
Dansyl chloride (DNS-Cl) HPLC-Fluorescence Primary and Secondary Amines Produces highly fluorescent derivatives, enhancing sensitivity. thermofisher.com
Benzoyl chloride HPLC-UV Primary and Secondary Amines Forms stable derivatives with good UV absorbance, relatively inexpensive. rsc.org
1-Fluoro-2,4-dinitrobenzene (FDNB) HPLC-UV Primary and Secondary Amines Reacts with amines to produce derivatives with strong UV absorption. libretexts.org
Heptafluorobutyrylimidazole (HFBI) GC-ECD/MS Primary and Secondary Amines Forms volatile and thermally stable derivatives with high electron-capturing properties, suitable for sensitive detection. jfda-online.com
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) GC-MS/FID Primary and Secondary Amines A powerful silylating agent that increases volatility and thermal stability. gcms.cz

Mechanistic Investigations of Biochemical Interactions Involving Ethyl 3 Methoxycyclobutyl Methyl Amine

In Vitro Enzyme Interaction Studies of Ethyl[(3-methoxycyclobutyl)methyl]amine Analogues

While specific enzymatic studies on this compound are not available in the current literature, the structural motifs of this compound—a secondary amine and a cyclobutane (B1203170) ring—suggest potential interactions with several classes of enzymes, including metabolic enzymes like Cytochrome P450s (CYPs) and monoamine oxidases (MAOs).

The interaction of small molecules with enzymes can be characterized by their kinetic parameters, which describe the nature and potency of the interaction. For a hypothetical interaction of an analogue of this compound with a metabolic enzyme, we can conceptualize different inhibition modalities.

Competitive inhibition, for instance, would occur if the analogue binds to the active site of the enzyme, competing with the endogenous substrate. This would result in an increase in the Michaelis constant (K_m) with no change in the maximum reaction velocity (V_max). In contrast, non-competitive inhibition, where the inhibitor binds to an allosteric site, would lead to a decrease in V_max without affecting K_m.

To illustrate this, consider the hypothetical kinetic data for an analogue of this compound as an inhibitor of a human liver microsomal enzyme.

Table 1: Hypothetical Kinetic Parameters of Enzyme Inhibition by an this compound Analogue

Inhibition ModelV_max (nmol/min/mg protein)K_m (µM)K_i (µM)
No Inhibitor10010-
Competitive100305
Non-competitive50108
Mixed60257

This table is illustrative and based on theoretical models of enzyme inhibition.

The data in Table 1 conceptualizes how the kinetic parameters would shift depending on the mechanism of inhibition. A mixed inhibitor would alter both V_max and K_m. The inhibition constant (K_i) provides a measure of the inhibitor's potency.

The binding of an this compound analogue within an enzyme's active site would be governed by a series of non-covalent interactions. The secondary amine is likely to be protonated at physiological pH, allowing it to form a strong ionic bond with an acidic residue, such as aspartate or glutamate, in the active site.

The cyclobutane ring, while relatively rigid, can adopt a puckered conformation, and its substituents could engage in specific hydrophobic or van der Waals interactions within a binding pocket. The methoxy (B1213986) group, with its ether oxygen, could act as a hydrogen bond acceptor, further anchoring the ligand. The ethyl group provides a degree of conformational flexibility, allowing the molecule to adapt to the topology of the binding site.

For example, in the active site of a hypothetical enzyme, the following interactions could be envisaged:

Ionic Bonding: The protonated amine of the ligand with a negatively charged amino acid residue (e.g., Asp321).

Hydrogen Bonding: The oxygen of the methoxy group with a hydrogen bond donor residue (e.g., Ser225).

Hydrophobic Interactions: The cyclobutyl and ethyl moieties with nonpolar residues (e.g., Leu112, Val189).

Receptor Binding Profiling and Ligand-Receptor Complex Formation Dynamics (Conceptual for amine compounds)

Amines are a common feature in ligands for G protein-coupled receptors (GPCRs), a large family of transmembrane proteins involved in a vast array of physiological processes. wikipedia.orgnih.gov The structural characteristics of this compound make it a plausible candidate for interaction with aminergic GPCRs.

The recognition of a ligand by a receptor is a highly specific process dictated by the complementary shapes and chemical properties of the ligand and the receptor's binding pocket. For aminergic GPCRs, a conserved aspartate residue in transmembrane helix 3 (TM3) is a key interaction point for the protonated amine of the ligand. acs.org

The selectivity of a ligand for a particular receptor subtype is determined by the more variable residues surrounding this core binding site. The 3-methoxycyclobutyl group of this compound would play a crucial role in determining its selectivity profile. The size, shape, and stereochemistry of this group would dictate its fit into the binding pockets of different receptors. Receptors with larger, more accommodating binding sites might bind the ligand with higher affinity than those with smaller, more constrained pockets.

The dynamics of ligand-receptor complex formation are also critical. The initial binding event is followed by conformational changes in both the ligand and the receptor, leading to a stable, high-affinity complex that triggers downstream signaling. mdpi.com

Ligand bias, or functional selectivity, is a phenomenon where a ligand preferentially activates one downstream signaling pathway over another at the same receptor. nih.govnih.gov This is thought to arise from the ligand's ability to stabilize distinct receptor conformations, each of which couples to a different set of intracellular signaling partners (e.g., G proteins vs. β-arrestins). researchgate.netchemrxiv.org

For a compound like this compound, ligand bias could be influenced by the specific interactions of the 3-methoxycyclobutyl moiety. For instance, an interaction with residues in the extracellular loops or the upper transmembrane regions could favor coupling to β-arrestin, while interactions deeper within the transmembrane core might promote G protein activation. nih.govresearchgate.net

Table 2: Conceptual Ligand Bias Profile for an this compound Analogue at a Hypothetical GPCR

LigandG Protein Pathway (EC_50, nM)β-Arrestin Pathway (EC_50, nM)Bias Factor (vs. Endogenous Ligand)
Endogenous Ligand10151 (Balanced)
Analogue A2557.5 (β-Arrestin biased)
Analogue B5500.15 (G Protein biased)

This table is for illustrative purposes to demonstrate the concept of ligand bias. The bias factor is calculated as (EC_50 G protein / EC_50 β-arrestin)_analogue / (EC_50 G protein / EC_50 β-arrestin)_endogenous ligand.

Use of this compound as a Biochemical Probe for Cellular Processes

Biochemical probes are small molecules used to study biological systems. An ideal probe is potent, selective, and has a known mechanism of action. Given its potential for specific interactions with enzymes or receptors, this compound could conceptually be developed into a biochemical probe.

For example, if this compound is found to be a selective inhibitor of a particular enzyme, it could be used to elucidate the role of that enzyme in various cellular pathways. By treating cells with the compound and observing the resulting changes in cellular function or metabolite levels, researchers could infer the physiological function of the enzyme.

Furthermore, the structure of this compound could be modified to incorporate a reporter group, such as a fluorescent tag or a radioactive isotope. Such a modified probe could be used in a variety of applications:

Fluorescence Microscopy: To visualize the subcellular localization of its target protein.

Binding Assays: To quantify the number of target receptors in a tissue sample.

Affinity Chromatography: To purify its target protein from a complex mixture.

The development of a biochemical probe based on the this compound scaffold would require extensive structure-activity relationship (SAR) studies to optimize its potency and selectivity for its intended target.

Exploration of Protein Degradation Mechanisms Mediated by Bifunctional Amine-Containing Compounds

The field of targeted protein degradation (TPD) has introduced a revolutionary approach to therapeutic intervention, moving beyond simple inhibition to the complete removal of pathogenic proteins. bldpharm.com This strategy relies on bifunctional molecules, such as Proteolysis-Targeting Chimeras (PROTACs), which act as molecular bridges between a target protein of interest (POI) and an E3 ubiquitin ligase. bldpharm.comnih.gov This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the cell's native waste disposal machinery, the proteasome. nih.govmdpi.com The general mechanism involves the formation of a ternary complex, a critical step where the bifunctional molecule simultaneously binds to both the POI and the E3 ligase. googleapis.com The stability and conformation of this complex are crucial for efficient ubiquitination and subsequent degradation. googleapis.com

A growing area of interest within TPD is the role of specific chemical moieties in mediating the interaction with E3 ligases. Amine-containing compounds, a broad class of molecules characterized by the presence of a nitrogen atom with a lone pair of electrons, have emerged as versatile components in the design of these bifunctional degraders. The amine group can serve as a key binding motif, a linker component, or even the primary E3 ligase-recruiting element.

Recent research has shed light on a novel mechanism involving simple alkylamine functionalities. A study published in 2024 revealed that molecules appended with a flexible alkylamine tail can effectively recruit the E3 ligase SCFFBXO22. sigmaaldrich.com This discovery is particularly significant as it expands the repertoire of E3 ligases that can be harnessed for TPD, which has traditionally been dominated by a small number of well-characterized ligases like VHL and Cereblon. bldpharm.comgoogleapis.com

The mechanism of action for these alkylamine-based degraders is distinct and involves metabolic activation. The research demonstrated that the terminal alkylamine is metabolized within the cell to an active aldehyde species. sigmaaldrich.com This aldehyde then forms a covalent bond with a specific cysteine residue (Cys326) in the C-terminal domain of FBXO22. sigmaaldrich.com This covalent adduction is essential for the formation of a stable ternary complex, which then leads to the ubiquitylation and degradation of the target protein. sigmaaldrich.com This mode of action was found to be a generalizable strategy, as it was conserved across degraders developed for different protein targets, including FKBP12, NSD2, and XIAP. sigmaaldrich.com

The exploration of such mechanisms opens up new avenues for the design of novel protein degraders. The chemical space for E3 ligase recruiters can be expanded to include simpler, more synthetically accessible fragments like the one found in this compound. The effectiveness of these bifunctional amine-containing compounds is typically evaluated through a series of biochemical and cellular assays, with key data points often presented in tabular format to allow for direct comparison of potency and selectivity.

Table 1: Representative Data for a Hypothetical Bifunctional Amine-Containing Degrader (Compound X)

This table illustrates the type of data generated when characterizing a novel protein degrader. It includes binding affinities for the target protein and the E3 ligase, the efficiency of ternary complex formation, and the cellular potency of degradation.

ParameterValueDescription
Binding Affinity (Target) 50 nMMeasures how tightly the degrader binds to the target protein.
Binding Affinity (E3 Ligase) 250 nMMeasures how tightly the degrader binds to the E3 ligase.
Ternary Complex Cooperativity (α) 5A value >1 indicates positive cooperativity, meaning the binding of one protein enhances the binding of the other.
DC50 25 nMThe concentration of the degrader required to degrade 50% of the target protein in cells after a specific time.
Dmax 95%The maximum percentage of protein degradation achieved at high degrader concentrations.

Table 2: Structure-Activity Relationship (SAR) for a Series of Amine-Containing Degraders

This table demonstrates how systematic chemical modifications can impact degradation activity. By altering the amine-containing moiety or the linker length, researchers can optimize the potency and selectivity of the degrader.

CompoundAmine MoietyLinker LengthDC50 (nM)
X-1 This compound4 atoms150
X-2 Diethylamine4 atoms>1000
X-3 This compound6 atoms50
X-4 This compound8 atoms200

The findings from these mechanistic studies are crucial for advancing the field of targeted protein degradation. By understanding how different chemical functionalities, such as the amine group in various structural contexts, can recruit E3 ligases, chemists can design more effective and specific therapeutic agents. The discovery of the alkylamine-to-aldehyde metabolic activation pathway for recruiting FBXO22 represents a significant step forward, suggesting that even simple chemical motifs can be harnessed to achieve potent and selective protein degradation. sigmaaldrich.com This opens up the possibility for compounds like this compound and its structural analogs to be explored within this novel TPD paradigm.

Structure Activity Relationship Sar Studies for Ethyl 3 Methoxycyclobutyl Methyl Amine Analogues

Systematic Chemical Modifications of the 3-Methoxycyclobutyl Ring System and Their Functional Consequences

Systematic modifications of the 3-methoxycyclobutyl ring in ethyl[(3-methoxycyclobutyl)methyl]amine analogues can profoundly impact their pharmacological properties by altering their size, shape, polarity, and hydrogen bonding capacity. These changes, in turn, affect the molecule's interaction with its biological target.

Key modifications to the 3-methoxycyclobutyl ring and their likely functional consequences include:

Modification of the Methoxy (B1213986) Group:

Homologation: Extending the methoxy group to larger alkoxy groups (e.g., ethoxy, propoxy) would increase lipophilicity, which could enhance membrane permeability and binding to hydrophobic pockets within a target protein. However, excessive size could also lead to steric hindrance, potentially reducing binding affinity.

Conversion to a Hydroxyl Group: Replacing the methoxy group with a hydroxyl group would increase polarity and introduce a hydrogen bond donor. This could lead to new or stronger interactions with the target protein, potentially increasing potency. However, it could also increase metabolic susceptibility.

Replacement with other substituents: Introducing different substituents at the 3-position, such as halogens, small alkyl groups, or cyano groups, would systematically alter the electronic and steric properties of the cyclobutane (B1203170) ring. For example, a fluorine atom could act as a bioisostere for the methoxy group, offering similar size but different electronic properties.

Stereochemistry of the 3-Substituent: The stereochemistry of the substituent at the 3-position of the cyclobutane ring (cis or trans relative to the aminomethyl group) is a critical determinant of biological activity. The different spatial arrangements of the substituents can lead to significant differences in how the molecule fits into a binding site. For instance, a cis or trans orientation could be favored for optimal interaction with a specific receptor or enzyme.

Modifications to the Cyclobutane Ring Itself:

Ring Size: Exploring analogues with different cycloalkane rings (e.g., cyclopentyl, cyclohexyl) could provide insights into the optimal ring size for a particular biological target. Larger rings offer more conformational flexibility, which may or may not be beneficial.

Introduction of Unsaturation: Introducing a double bond into the cyclobutane ring to form a cyclobutene (B1205218) derivative would alter the geometry and electronic properties of the scaffold, potentially leading to different biological activities.

The following table summarizes potential modifications to the 3-methoxycyclobutyl ring and their predicted impact on physicochemical properties and biological activity.

ModificationPredicted Impact on Physicochemical PropertiesPotential Functional Consequences
OCH₃ → OHIncreased polarity, hydrogen bond donorEnhanced binding through hydrogen bonding, potential for altered selectivity, possible increase in metabolic rate.
OCH₃ → OCH₂CH₃Increased lipophilicity and steric bulkImproved membrane permeability, potential for enhanced binding in hydrophobic pockets, risk of steric clash.
OCH₃ → FSimilar size, altered electronics (electron-withdrawing)Bioisosteric replacement, potential for altered binding interactions and metabolic stability.
cis to trans isomerAltered 3D shape and dipole momentSignificant change in binding affinity and selectivity due to different spatial arrangement of substituents.

Elucidation of the Impact of Alkyl Substitution on the Amine Nitrogen on Molecular Recognition

The nature of the alkyl substituent on the amine nitrogen plays a pivotal role in molecular recognition by influencing the amine's basicity (pKa), steric bulk, and potential for hydrogen bonding. The ethyl group in this compound is a key feature that can be systematically modified to probe these interactions.

Varying the Alkyl Chain Length:

Shorter Chains (e.g., Methyl): A methyl group would reduce steric bulk compared to the ethyl group, which might be advantageous if the binding pocket is small. This could also slightly alter the amine's basicity.

Longer Chains (e.g., Propyl, Butyl): Increasing the chain length increases lipophilicity and the potential for van der Waals interactions with the target. There is often an optimal chain length for activity, beyond which steric hindrance or unfavorable hydrophobic interactions can decrease potency.

Branching of the Alkyl Chain:

Introducing branching (e.g., isopropyl, isobutyl) increases steric bulk in a more defined manner than simply extending the chain. This can be used to probe the shape and size of the binding pocket and can sometimes lead to increased selectivity.

Introduction of Cyclic Substituents:

Replacing the ethyl group with a small cycloalkyl group (e.g., cyclopropyl, cyclobutyl) can introduce conformational restriction and alter the vector of the substituent away from the nitrogen atom, potentially leading to improved binding and metabolic stability.

The following table illustrates the potential impact of modifying the N-alkyl substituent.

N-SubstituentPredicted Impact on Physicochemical PropertiesPotential Functional Consequences
Ethyl → MethylDecreased steric bulk and lipophilicityPotentially improved fit in smaller binding pockets, altered basicity.
Ethyl → Propyl/ButylIncreased lipophilicity and chain flexibilityEnhanced hydrophobic interactions, potential for increased potency up to an optimal length.
Ethyl → IsopropylIncreased steric bulk near the nitrogenProbing of pocket size, potential for increased selectivity.
Ethyl → CyclopropylIntroduced rigidity and altered substituent vectorConformational restriction, potential for improved metabolic stability and binding affinity.

Development of Quantitative Structure-Activity Relationship (QSAR) Models for Predictive Analog Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. A well-validated QSAR model can be a powerful tool for predicting the activity of newly designed analogues, thereby prioritizing the synthesis of the most promising compounds and reducing the time and cost of drug discovery.

The development of a QSAR model for this compound analogues would involve the following steps:

Data Set Generation: A dataset of structurally diverse analogues of this compound with their corresponding experimentally determined biological activities (e.g., IC₅₀ or Kᵢ values) is required. This dataset should be large enough and cover a wide range of activities and structural features to build a robust model.

Descriptor Calculation: For each molecule in the dataset, a set of numerical descriptors that describe its physicochemical properties is calculated. These descriptors can be categorized as:

1D descriptors: Molecular weight, atom counts.

2D descriptors: Topological indices, connectivity indices, pharmacophore-based descriptors.

3D descriptors: Steric parameters (e.g., molecular volume, surface area), electronic parameters (e.g., partial charges, dipole moment), and hydrophobic parameters (e.g., logP).

Model Building: A statistical method is used to build a mathematical model that correlates the calculated descriptors with the biological activity. Common methods include:

Multiple Linear Regression (MLR)

Partial Least Squares (PLS)

Machine learning algorithms such as Support Vector Machines (SVM) and Random Forest (RF).

Model Validation: The predictive power of the QSAR model must be rigorously validated to ensure that it is not due to chance correlation. This is typically done using a test set of compounds that were not used in the model building process. Statistical parameters such as the squared correlation coefficient (R²), the cross-validated squared correlation coefficient (q²), and the root mean square error (RMSE) are used to assess the quality of the model.

Once a validated QSAR model is established, it can be used to predict the biological activity of virtual compounds before they are synthesized. This allows medicinal chemists to explore a much larger chemical space and focus their synthetic efforts on the most promising candidates, accelerating the lead optimization process. For example, a QSAR model might predict that analogues with a specific combination of a hydrogen bond donor at the 3-position of the cyclobutane ring and a moderately sized, lipophilic N-alkyl substituent would have the highest potency.

Future Research Directions and Emerging Opportunities in Ethyl 3 Methoxycyclobutyl Methyl Amine Research

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction

Predictive Modeling: AI algorithms, particularly deep learning and neural networks, can be trained on large datasets of existing amine compounds to predict the physicochemical properties, bioactivity, and potential toxicity of novel derivatives of Ethyl[(3-methoxycyclobutyl)methyl]amine. nih.gov This predictive capability allows for the in silico screening of vast virtual libraries, prioritizing compounds with the highest probability of desired activity and a favorable safety profile before committing to costly and time-consuming synthesis.

Generative Models: Generative AI approaches can propose entirely new molecular structures based on the this compound scaffold. springernature.comresearchgate.net By defining desired properties as objectives, these models can explore the vast chemical space to design next-generation analogues with optimized characteristics for specific applications, be it in medicine or materials science. springernature.com The integration of 3D structural information into these models can further refine the design process, ensuring that the generated molecules have the correct geometry to interact with specific biological targets. nih.gov

A hypothetical application of AI in designing analogues of this compound is presented in the table below, showcasing the types of predictive data that can be generated.

Parameter Description Predicted Value for Analogue X
Molecular Weight The mass of one mole of the substance.157.26 g/mol
LogP A measure of the lipophilicity of a compound.1.85
Aqueous Solubility The maximum amount of a substance that can dissolve in water.250 mg/L
Predicted Bioactivity Score A score indicating the likelihood of the compound being active against a specific target.0.78 (Target Y)
Synthetic Accessibility Score A score from 1 to 10 indicating the ease of synthesizing the compound.7.5

Development of Advanced Bioanalytical Techniques for High-Throughput Screening of Amine Analogues

To efficiently evaluate the biological activities of a library of this compound analogues, high-throughput screening (HTS) is indispensable. numberanalytics.com Recent advancements in bioanalytical techniques are poised to make this process faster and more informative.

Miniaturization and Automation: The use of microfluidics and nanoliter-scale assays allows for the screening of thousands of compounds with minimal reagent consumption. numberanalytics.com Automation of these processes further enhances throughput and reproducibility. unchainedlabs.com

Novel Assay Formats: The development of novel optical assays, such as fluorescence-based and colorimetric methods, can provide rapid and sensitive detection of bioactivity. nih.govresearchgate.net For instance, a colorimetric array could be designed to discriminate between different amine analogues based on their molecular recognition properties. illinois.edu These methods are amenable to HTS and can provide quantitative data on compound activity. nih.gov

CRISPR-Based Screening: CRISPR-Cas9 gene-editing technology can be employed in screening to identify the specific genes and cellular pathways affected by this compound analogues. numberanalytics.com This provides valuable mechanistic insights early in the discovery process.

HTS Method Principle Throughput Key Advantage
Fluorescence Polarization Measures the change in polarization of fluorescent light upon binding of a small molecule to a target.10,000-100,000 wells/dayHomogeneous assay format, high sensitivity.
Cell-Based Phenotypic Screening Measures the effect of a compound on cell morphology, proliferation, or other observable characteristics.1,000-10,000 wells/dayProvides information on compound activity in a more biologically relevant context.
Surface Plasmon Resonance (SPR) Detects the binding of an analyte to a ligand immobilized on a sensor surface.100-1,000 samples/dayLabel-free detection, provides kinetic data on binding.
DNA-Encoded Library (DEL) Screening Screens a vast library of compounds, each tagged with a unique DNA barcode.>1 billion compoundsAllows for the screening of an unprecedented number of molecules.

Applications in the Rational Design of Advanced Materials and Catalysts

The unique structural features of this compound suggest its potential utility beyond the realm of biology, in the fields of materials science and catalysis. nrel.gov

Polymer Chemistry: Amines are widely used in polymerization reactions. nrel.gov The specific structure of this compound could be leveraged to create novel polymers with tailored properties. For example, it could serve as an efficient amine reductant initiator in amine-peroxide redox polymerization. nrel.gov

Carbon Capture: Amine-based materials are at the forefront of technologies for capturing carbon dioxide (CO2). nih.govacs.org The rational design of polymeric amines supported on materials like silica (B1680970) has been shown to be effective for post-combustion CO2 capture. nih.govacs.org Analogues of this compound could be designed and synthesized to optimize CO2 adsorption and reduce the energy required for regeneration. nih.gov

Organocatalysis: Amines can function as organocatalysts in a variety of chemical transformations. Computational methods can be used to probe the steric and electronic effects of the this compound scaffold to rationally design supported amine organocatalysts with enhanced activity and selectivity. researchgate.net

Interdisciplinary Approaches for Comprehensive Understanding of Molecular Functionality

A holistic understanding of the functionality of this compound and its derivatives will necessitate a convergence of expertise from various scientific disciplines.

Computational and Experimental Synergy: A powerful strategy involves the close integration of computational prediction and experimental validation. nrel.govijrpr.com For example, computational models can predict reaction mechanisms and guide the design of more efficient synthetic methodologies, which are then tested and refined in the laboratory. nrel.govijrpr.com

Chemical Biology and Medicinal Chemistry: The expertise of medicinal chemists in designing and synthesizing novel analogues can be combined with the tools of chemical biologists to probe the biological effects of these compounds in cellular and whole-organism models. ijrpr.com

Materials Science and Engineering: Collaboration between chemists and materials scientists will be crucial for developing and characterizing new materials based on the this compound scaffold, and for evaluating their performance in applications such as carbon capture and catalysis.

By embracing these future research directions and fostering interdisciplinary collaborations, the scientific community can unlock the full potential of this compound and its derivatives, paving the way for innovations in medicine, materials science, and beyond.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.